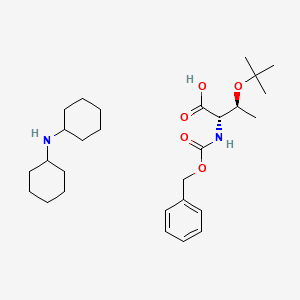

Z-Allo-thr(tbu)-oh dcha

Description

Contextualization of Protected Amino Acid Derivatives as Chiral Building Blocks

In organic synthesis, particularly in the creation of pharmaceuticals and other bioactive molecules, the precise three-dimensional arrangement of atoms, or stereochemistry, is paramount. Protected amino acid derivatives, such as Z-Allo-thr(tbu)-oh DCHA, serve as chiral building blocks. Chirality refers to a molecule's property of being non-superimposable on its mirror image. The use of these pre-existing chiral molecules allows chemists to introduce specific stereocenters into a target molecule with a high degree of control. This is essential because different stereoisomers of a drug can have vastly different biological activities.

The protection of the amino and side-chain functional groups is a key strategy in peptide synthesis and the synthesis of other complex organic molecules. chemscene.com Protecting groups, such as the Z-group and t-butyl group in Z-Allo-thr(tbu)-oh DCHA, prevent unwanted side reactions at these sites while other chemical transformations are carried out on the molecule. chemscene.comorganic-chemistry.org The choice of protecting group is critical, as it must be stable under the reaction conditions for one step but easily and selectively removable in a subsequent step. organic-chemistry.orgresearchgate.net The use of orthogonal protection strategies, where different protecting groups can be removed under distinct conditions, is a cornerstone of modern peptide synthesis. organic-chemistry.org

Significance of Allo-Threonine Stereochemistry in Biomolecular Synthesis

Threonine is one of two proteinogenic amino acids that possess two chiral centers, leading to four possible stereoisomers: L-threonine, D-threonine, L-allo-threonine, and D-allo-threonine. wikipedia.orgacs.org The "allo" designation distinguishes it from the more common threonine isomer. wikipedia.org While L-threonine is the naturally occurring and most common form, the allo-isomers are of significant interest in synthetic chemistry. wikipedia.org

The unique stereochemistry of allo-threonine can profoundly influence the structure and function of peptides and proteins into which it is incorporated. cymitquimica.com The incorporation of non-natural amino acids like allo-threonine can lead to peptides with altered conformations, increased stability against enzymatic degradation, and novel biological activities. This makes allo-threonine derivatives valuable tools for developing peptidomimetics, which are molecules that mimic the structure and function of natural peptides but with improved therapeutic properties. uni-duesseldorf.de The restricted conformational flexibility that can result from incorporating β-substituted amino acids like allo-threonine is a desirable trait in the design of high-affinity ligands for biological receptors. uni-duesseldorf.de

Overview of Z-Allo-thr(tbu)-oh DCHA's Role in Synthetic Methodologies

Z-Allo-thr(tbu)-oh DCHA is primarily utilized as a specialized building block in solid-phase peptide synthesis (SPPS) and solution-phase peptide synthesis. Its protected nature allows for its sequential addition to a growing peptide chain without interfering with the coupling reactions or the functional groups of other amino acids in the sequence.

The dicyclohexylammonium (B1228976) (DCHA) salt form of the compound offers practical advantages. It often improves the crystallinity and handling properties of the amino acid derivative, making it easier to purify and store. chemimpex.com The enhanced solubility and stability provided by the DCHA salt and the protecting groups make it a reliable reagent in various synthetic protocols. cymitquimica.comchemimpex.com

Researchers have employed Z-Allo-thr(tbu)-oh DCHA and similar derivatives in the synthesis of a range of bioactive molecules. Its ability to act as a chiral auxiliary is crucial for producing enantiomerically pure compounds, which is a critical requirement in the pharmaceutical industry. chemimpex.com The presence of the allo-threonine residue can be instrumental in creating peptides with specific secondary structures or in probing the active sites of enzymes. chemimpex.com

Detailed Research Findings:

The utility of protected allo-threonine derivatives is evident in their application in the synthesis of complex natural products and therapeutic agents. For instance, peptides containing allo-threonine residues have been isolated from natural sources and have shown potent antibiotic activity. wikipedia.org The synthesis of such molecules often relies on the availability of appropriately protected allo-threonine building blocks.

The physical and chemical properties of Z-Allo-thr(tbu)-oh DCHA are well-documented, providing chemists with the necessary data for its use in synthesis.

Interactive Data Table: Properties of Z-Allo-thr(tbu)-oh DCHA and Related Compounds

| Property | Z-Allo-thr(tbu)-oh DCHA | Z-Thr(tBu)-OH | Z-D-allo-Thr(tBu)-OH · DCHA |

| Molecular Formula | C16H23NO5·C12H23N cymitquimica.com | C16H23NO5 chemsrc.com | C16H23NO5·C12H23N chemimpex.com |

| Molecular Weight | 490.68 g/mol cymitquimica.com | 309.36 g/mol chemsrc.com | 490.68 g/mol chemimpex.com |

| Appearance | - | - | White powder chemimpex.com |

| CAS Number | 198828-94-3 cymitquimica.com | 16966-09-9 chemsrc.com | 100157-55-9 chemimpex.com |

| Storage Conditions | - | 2-8 °C chemsrc.com | 0-8 °C chemimpex.com |

| Optical Rotation | - | - | [a]D24 = -13 ± 2º (C=1 in MeOH) chemimpex.com |

Properties

IUPAC Name |

N-cyclohexylcyclohexanamine;(2S,3S)-3-[(2-methylpropan-2-yl)oxy]-2-(phenylmethoxycarbonylamino)butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23NO5.C12H23N/c1-11(22-16(2,3)4)13(14(18)19)17-15(20)21-10-12-8-6-5-7-9-12;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h5-9,11,13H,10H2,1-4H3,(H,17,20)(H,18,19);11-13H,1-10H2/t11-,13-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STGGZKHUOOUVBV-JZKFLRDJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C(=O)O)NC(=O)OCC1=CC=CC=C1)OC(C)(C)C.C1CCC(CC1)NC2CCCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]([C@@H](C(=O)O)NC(=O)OCC1=CC=CC=C1)OC(C)(C)C.C1CCC(CC1)NC2CCCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H46N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

490.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Orthogonal Protecting Group Strategies Employing Z Allo Thr Tbu Oh Dcha

Design and Implementation of Orthogonal Protecting Group Schemes in Peptide Synthesis

The design of an effective orthogonal protecting group strategy is crucial for the successful synthesis of complex peptides. csic.es Orthogonality ensures that each protecting group can be removed selectively without affecting the others, allowing for precise control over the synthetic process. biosynth.comorganic-chemistry.org In the context of Z-Allo-thr(tbu)-oh DCHA, the Z and tBu groups are orthogonal to each other. The Z group is labile to hydrogenolysis, while the tBu group is removed under acidic conditions. biosynth.comthieme-connect.de This orthogonality is a key advantage in multi-step syntheses.

The most common orthogonal strategies in solid-phase peptide synthesis (SPPS) are the Fmoc/tBu and Boc/Bzl approaches. biosynth.comwikipedia.org The Z/tBu strategy, often employed in solution-phase synthesis, offers a similar level of control. thieme-connect.de The choice of strategy depends on the specific peptide sequence and the presence of other sensitive functional groups.

A well-designed scheme considers the stability of each protecting group to the conditions used for the removal of others. For instance, the Z group is stable to the basic conditions used to remove Fmoc groups and the mild acidic conditions that can sometimes be used for other groups. biosynth.com Similarly, the tBu group is stable to the hydrogenolysis conditions used for Z-group deprotection.

The implementation of these schemes involves the sequential deprotection of the desired functional group, followed by the coupling of the next amino acid in the sequence. This iterative process is the foundation of both solid-phase and solution-phase peptide synthesis. wikipedia.org

Table 1: Key Features of Common Orthogonal Protecting Group Strategies

| Strategy | N-α Protection | Side-Chain Protection | Deprotection Conditions (N-α) | Deprotection Conditions (Side-Chain) |

|---|---|---|---|---|

| Fmoc/tBu | Fmoc | tBu, Trt, etc. | Base (e.g., Piperidine) iris-biotech.de | Strong Acid (e.g., TFA) iris-biotech.de |

| Boc/Bzl | Boc | Benzyl-based | Acid (e.g., TFA) wikipedia.org | Strong Acid (e.g., HF) wikipedia.org |

| Z/tBu | Z | tBu | Hydrogenolysis or strong acid thieme-connect.de | Acid (e.g., TFA) thieme-connect.de |

Selective Deprotection Methodologies for Benzyloxycarbonyl (Z) Group

The benzyloxycarbonyl (Z) group is a widely used amine protecting group in peptide synthesis. thieme-connect.deresearchgate.net Its selective removal is a critical step in the elongation of the peptide chain.

The primary and most common method for Z-group deprotection is catalytic hydrogenolysis . thieme-connect.detotal-synthesis.com This reaction is typically carried out using a palladium catalyst (e.g., Pd/C) and a source of hydrogen gas. thieme-connect.de The process is generally clean and efficient, yielding the free amine, toluene (B28343), and carbon dioxide as byproducts. total-synthesis.com

An alternative to using hydrogen gas is transfer hydrogenolysis , where a hydrogen donor such as formic acid or ammonium (B1175870) formate (B1220265) is used in the presence of a palladium catalyst. researchgate.net

While highly effective, catalytic hydrogenolysis can be incompatible with peptides containing sulfur-containing amino acids like methionine and cysteine, as the sulfur can poison the catalyst.

Table 2: Common Reagents for Z-Group Deprotection

| Method | Reagents | Conditions | Compatibility Issues |

|---|---|---|---|

| Catalytic Hydrogenolysis | H₂, Pd/C | Atmospheric or elevated pressure | Poisoned by sulfur-containing residues thieme-connect.de |

| Transfer Hydrogenolysis | Formic acid, Pd/C | Room temperature | |

| Strong Acidolysis | HBr in Acetic Acid | Room temperature | Can cleave other acid-labile groups thieme-connect.de |

| Strong Acidolysis | Trifluoromethanesulfonic acid (TFMSA) | Low temperature | Can cleave other acid-labile groups thermofisher.com |

Selective Deprotection Methodologies for tert-Butyl (tBu) Group

The tert-butyl (tBu) group is extensively used to protect hydroxyl groups (as in threonine and serine) and carboxyl groups (as in aspartic and glutamic acid). iris-biotech.de Its removal is typically achieved under acidic conditions.

The most common reagent for tBu deprotection is trifluoroacetic acid (TFA) . wikipedia.orgiris-biotech.de Cleavage is usually performed using a high concentration of TFA (e.g., 95%) in a suitable solvent like dichloromethane (B109758) (DCM). iris-biotech.depeptide.com The reaction is generally rapid, occurring within 20 to 30 minutes at room temperature. peptide.com

To prevent side reactions caused by the highly reactive tert-butyl cation that is liberated during deprotection, scavengers are added to the cleavage cocktail. wikipedia.orgthermofisher.com Common scavengers include water, triisopropylsilane (B1312306) (TIPS), and anisole. wikipedia.org

While TFA is the standard, other acidic conditions can also be used. For instance, a solution of hydrogen chloride (HCl) in an anhydrous organic solvent like dioxane can selectively deprotect Nα-Boc groups in the presence of tert-butyl esters and ethers. nih.govresearchgate.net However, for complete removal of tBu ethers, stronger conditions are generally required.

In some specific cases, Lewis acids such as cerium(III) chloride have been reported for the selective deprotection of tert-butyl esters in the presence of N-Boc groups. organic-chemistry.org

Table 3: Reagents and Conditions for tBu-Group Deprotection

| Reagent | Typical Concentration | Common Scavengers | Key Considerations |

|---|---|---|---|

| Trifluoroacetic acid (TFA) | 95% in DCM iris-biotech.depeptide.com | Water, Triisopropylsilane (TIPS) wikipedia.org | Standard method in Fmoc/tBu SPPS iris-biotech.de |

| Hydrogen Chloride (HCl) | 4 M in Dioxane nih.gov | - | Can offer selectivity between Boc and tBu esters nih.govresearchgate.net |

| Trifluoromethanesulfonic acid (TFMSA) | Used with TFA peptide.com | Thioanisole (B89551), m-cresol | Very strong acid for difficult deprotections peptide.com |

| Mercury (II) acetate (B1210297) | 10 equivalents | β-mercaptoethanol | Used for S-tBu group removal sigmaaldrich.com |

Strategies for Minimizing Side Reactions During Deprotection and Coupling

Several side reactions can occur during the deprotection and coupling steps of peptide synthesis, potentially leading to impurities and reduced yields. thermofisher.compeptide.com

During Deprotection:

Alkylation: The carbocations generated during the acid-catalyzed deprotection of tBu and Trt groups can alkylate nucleophilic side chains, such as those of tryptophan and methionine. The use of scavengers like triisopropylsilane (TIPS), water, and thioanisole is essential to trap these reactive species. wikipedia.orgthermofisher.com

Aspartimide Formation: Peptides containing aspartic acid are prone to the formation of a five-membered aspartimide ring under both acidic and basic conditions. peptide.com This can lead to racemization and the formation of β-peptide bonds. Adding HOBt to piperidine (B6355638) deprotection solutions in Fmoc synthesis can reduce this side reaction. peptide.com

Pyroglutamate Formation: An N-terminal glutamine residue can cyclize to form pyroglutamate, particularly under basic conditions. peptide.com The addition of HOBt to the deprotection solution can help suppress this side reaction. peptide.com

During Coupling:

Racemization: The activation of the carboxylic acid group of an amino acid can lead to racemization, especially for cysteine and histidine. Using coupling reagents that minimize racemization, such as those based on carbodiimides in combination with additives like OxymaPure, is crucial. csic.es Performing couplings at lower temperatures can also help.

Aggregation: Hydrophobic peptide sequences are prone to aggregation, which can hinder both deprotection and coupling reactions. peptide.com Strategies to overcome aggregation include switching to more polar solvents like N-methylpyrrolidone (NMP) or adding chaotropic salts. peptide.com

Incomplete Coupling: This can be caused by steric hindrance or aggregation. Strategies to improve coupling efficiency include using higher temperatures (with caution due to potential racemization), microwave irradiation, or switching to more potent coupling reagents. peptide.com Pre-activating the amino acid with a coupling reagent before adding it to the resin can also improve results. csic.es

Table 5: Common Side Reactions and Mitigation Strategies

| Side Reaction | Cause | Mitigation Strategy |

|---|---|---|

| Alkylation | Carbocations from acid-labile protecting groups thermofisher.com | Use of scavengers (e.g., TIPS, water) wikipedia.org |

| Aspartimide Formation | Cyclization of aspartic acid residues peptide.com | Addition of HOBt to deprotection solutions peptide.com |

| Pyroglutamate Formation | Cyclization of N-terminal glutamine peptide.com | Addition of HOBt to deprotection solutions peptide.com |

| Racemization | Over-activation during coupling csic.es | Use of additives like OxymaPure; lower temperature csic.es |

| Aggregation | Interchain hydrogen bonding peptide.com | Use of chaotropic salts or polar solvents peptide.com |

Applications of Z Allo Thr Tbu Oh Dcha in Advanced Organic Synthesis

Integration into Solid-Phase Peptide Synthesis (SPPS) Protocols

Solid-phase peptide synthesis (SPPS) is a cornerstone of modern peptide chemistry, allowing for the efficient, stepwise assembly of peptide chains on a solid support. rsc.org The use of Z-Allo-thr(tbu)-oh DCHA in SPPS protocols, particularly those employing the Fmoc/tBu strategy, is well-established for creating peptides with specific stereochemical requirements. thieme-connect.dedu.ac.in The Fmoc/tBu approach utilizes a base-labile Fmoc group for Nα-protection and acid-labile groups like tert-butyl (tBu) for side-chain protection. du.ac.in

The dicyclohexylamine (B1670486) (DCHA) salt form of Z-Allo-thr(tbu)-oh enhances its stability and handling properties. ub.edu Before incorporation into the peptide chain, the free acid is typically liberated from the DCHA salt. thieme-connect.de

The efficiency of incorporating Z-Allo-thr(tbu)-oh DCHA into a growing peptide chain during SPPS is highly dependent on the coupling conditions. The bulky tert-butyl (tBu) ether on the threonine side chain can create steric hindrance, potentially slowing down the coupling reaction. Therefore, careful optimization of reagents and conditions is critical.

Common strategies to ensure efficient coupling include the use of potent activating reagents. Carbodiimides like N,N'-diisopropylcarbodiimide (DIC) in the presence of an additive such as 1-hydroxybenzotriazole (B26582) (HOBt) are frequently employed. nih.gov More advanced coupling reagents, including phosphonium (B103445) salts like PyBOP® or aminium/uronium salts like HBTU, TBTU, and HATU, are also highly effective, particularly for sterically hindered amino acids. sigmaaldrich.comrsc.org These reagents rapidly form the activated species, promoting efficient amide bond formation. The choice of solvent also plays a role, with polar aprotic solvents like N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP) being standard. sigmaaldrich.com In some cases, double coupling, where the coupling step is repeated, may be necessary to drive the reaction to completion. sigmaaldrich.com

Table 1: Common Coupling Reagents and Conditions for SPPS

| Coupling Reagent | Additive (if applicable) | Base (if applicable) | Solvent | Typical Reaction Time |

|---|---|---|---|---|

| DIC | HOBt | - | DMF/DCM | 1-2 hours |

| HATU | - | DIPEA | DMF | 1 hour |

| HBTU | - | DIPEA | DMF | 1-2 hours |

| PyBOP® | - | DIPEA | DMF or NMP | 1-2 hours |

Data sourced from multiple experimental protocols. sigmaaldrich.comrsc.org

Several strategies can be employed to mitigate aggregation when incorporating Z-Allo-thr(tbu)-oh DCHA:

Chaotropic Salts: Washing the resin with solutions containing chaotropic salts like lithium chloride (LiCl) or potassium thiocyanate (B1210189) (KSCN) in DMF can disrupt secondary structures. sigmaaldrich.com

Alternative Solvents: Using solvents known to disrupt hydrogen bonding, such as N-methyl-2-pyrrolidone (NMP) or adding dimethyl sulfoxide (B87167) (DMSO) to DMF, can improve solvation of the peptide chain. sigmaaldrich.com

Backbone Protection: The introduction of backbone-protecting groups, such as 2-hydroxy-4-methoxybenzyl (Hmb), can effectively prevent aggregation by disrupting interchain hydrogen bonding.

Pseudoproline Dipeptides: Incorporating pseudoproline dipeptides at specific positions can introduce a "kink" in the peptide backbone, disrupting the formation of regular secondary structures that lead to aggregation. sigmaaldrich.com

Optimization of Coupling Conditions for Z-Allo-thr(tbu)-oh DCHA

Utilization in Solution-Phase Peptide Synthesis Approaches

While SPPS is dominant, solution-phase peptide synthesis remains a valuable technique, especially for large-scale production. du.ac.in Z-Allo-thr(tbu)-oh DCHA is also applicable in these methods. thieme-connect.desci-hub.se In solution-phase synthesis, coupling reactions are carried out in a suitable solvent, and the product is isolated and purified after each step. The principles of coupling and the choice of activating reagents are similar to those in SPPS. Mixed anhydride (B1165640) methods, for example, using isostearyl chloroformate, have been shown to be effective for coupling amino acids like Z-Thr(tBu)-OH in solution-phase strategies. sci-hub.se The Z (benzyloxycarbonyl) group is advantageous as it can be removed by hydrogenolysis, a condition to which the tBu group is stable, thus allowing for orthogonal deprotection schemes. thieme-connect.de

Role as a Chiral Building Block in the Synthesis of Peptidomimetics

Peptidomimetics are molecules that mimic the structure and function of natural peptides but have modified structures to improve properties like stability, bioavailability, or receptor affinity. nih.gov Enantiomerically pure β-substituted α-amino acids, including the stereoisomers of threonine, are highly valued as building blocks for these synthetic targets. uni-duesseldorf.de

The inherent flexibility of peptides often limits their binding affinity and metabolic stability. nih.gov Introducing conformational constraints is a powerful strategy to address these limitations. The incorporation of a β-substituted amino acid like allo-threonine restricts the conformational freedom of the peptide backbone. uni-duesseldorf.de This rigidity can pre-organize the peptide into a bioactive conformation, leading to higher affinity for its target receptor. uni-duesseldorf.denih.gov The bulky tBu group on the side chain of Z-Allo-thr(tbu)-oh DCHA further contributes to these conformational restrictions. By strategically placing such constrained residues, chemists can design and synthesize cyclic peptides or stapled peptides with well-defined three-dimensional structures and improved pharmacological properties. nih.gov

Incorporation into Modified Peptide Backbones and Scaffolds

Application in the Total Synthesis of Complex Natural Products

The precise three-dimensional arrangement of atoms in complex natural products is critical to their biological function. Z-Allo-thr(tbu)-oh DCHA and its derivatives, which feature the non-proteinogenic allo-threonine stereochemistry, are indispensable for the total synthesis of several potent and structurally intricate natural products. The incorporation of such unusual amino acids can profoundly influence the conformation and, consequently, the bioactivity of the final molecule.

Beyond Kahalalide F, protected allo-threonine derivatives are key components in the synthesis of other complex bioactive peptides. For instance:

Allopeptimicins : A family of cyclodepsipeptides with potent antibacterial activity against Gram-positive bacteria, including staphylococci and streptococci. These molecules incorporate two D-allo-Thr residues in their octapeptide core. rsc.org

Callipeltins : Cytotoxic marine peptides that also feature allo-threonine derivatives as key structural components. Practical synthetic routes to these molecules rely on the availability of suitably protected allo-threonine building blocks for use in solid-phase peptide synthesis (SPPS). researchgate.netnih.gov

Lantibiotics : A class of polycyclic antibacterial peptides. While enzymatic methods to create methyllanthionine (MeLan) stereoisomers using allo-threonine as a substrate have been unsuccessful, chemical synthesis using protected allo-threonine building blocks provides a route to analogues that are inaccessible through biosynthesis, allowing for detailed structure-activity relationship studies. nih.govacs.org

The integration of allo-threonine into these natural product frameworks highlights the importance of Z-Allo-thr(tbu)-oh DCHA and similar derivatives in accessing novel chemical space and creating complex molecules with significant therapeutic potential.

Table 1: Examples of Natural Products Synthesized Using Allo-Threonine Building Blocks

| Natural Product | Class | Key Structural Feature | Biological Activity |

| Kahalalide F | Cyclic Depsipeptide | Contains a D-allo-threonine residue | Antitumor nih.gov |

| Allopeptimicins | Acylated Cyclodepsipeptide | Contains two D-allo-threonine residues | Antibacterial rsc.org |

| Callipeltins | Cytotoxic Peptides | Contains (R)-allo-threonine derivatives | Cytotoxic nih.gov |

| Lacticin 481 Analogues | Lantibiotic | Synthetic analogues feature allo-threonine derived stereoisomers | Antibacterial acs.org |

Contributions to Combinatorial Chemistry and Chemical Library Generation

Combinatorial chemistry is a powerful strategy used in drug discovery to rapidly synthesize a large number of diverse compounds, known as a chemical library. fortunepublish.com These libraries are then screened for biological activity to identify new drug leads. Solid-phase peptide synthesis (SPPS) is a cornerstone of combinatorial chemistry, as its automated and stepwise nature is well-suited for generating large numbers of peptides in parallel. fortunepublish.comresearchgate.net

The value of a combinatorial library lies in its structural diversity. The incorporation of non-natural amino acids is a key strategy for expanding the chemical space of a library beyond that which is accessible using only the 20 proteinogenic amino acids. nih.gov Z-Allo-thr(tbu)-oh DCHA is an ideal building block for this purpose. Its distinct stereochemistry at the α- and β-carbons introduces a unique three-dimensional scaffold compared to standard threonine.

When incorporated into a peptide library, the allo-threonine residue can:

Induce Unique Conformations : The different spatial orientation of the hydroxyl and methyl groups on the side chain can alter the peptide backbone's folding, leading to novel secondary structures and potentially new binding interactions with biological targets.

Enhance Proteolytic Stability : Peptides containing non-natural amino acids are often more resistant to degradation by proteases, which is a desirable property for therapeutic candidates.

Increase Molecular Diversity : By using building blocks like D-allo-threonine alongside L-threonine, L-allo-threonine, and D-threonine, chemists can systematically explore how stereochemistry at a specific position affects a peptide's function.

The Z, tBu, and DCHA protecting groups of the title compound are fully compatible with standard Fmoc-based SPPS protocols used in combinatorial synthesis. thieme-connect.deijfans.org The DCHA salt enhances the stability and handling of the amino acid, while the Z and tBu groups provide orthogonal protection that can be selectively removed during the stepwise elongation of the peptide chain on the solid support. This allows for the ordered and reliable incorporation of the allo-threonine unit into thousands of different peptide sequences within a library, making it a significant contributor to the generation of novel and diverse chemical entities for high-throughput screening. fortunepublish.comijfans.org

Use in the Synthesis of Non-Natural Amino Acid Derivatives and Analogs

Beyond its direct incorporation into peptides, Z-Allo-thr(tbu)-oh DCHA serves as a versatile chiral starting material for the synthesis of other, often more complex, non-natural amino acid derivatives. The compound's pre-defined stereocenters and functional groups (a protected amine, a protected hydroxyl group, and a carboxylic acid) provide a rich platform for stereoselective transformations.

Research has demonstrated that allo-threonine derivatives can be converted into a variety of valuable molecules that are themselves important building blocks for medicinal chemistry and materials science.

Key Synthetic Transformations:

Synthesis of α-Methylthreonine : Protected L-threonine can be converted into a bicyclic N,O-acetal. This rigid scaffold then acts as an excellent chiral template for the highly diastereoselective α-alkylation to produce α-methylthreonine derivatives. researchgate.net A similar strategy using allo-threonine allows access to the complementary set of diastereomers, showcasing how the starting stereochemistry dictates the final product's configuration. researchgate.net

Preparation of β-Hydroxy-α-Amino Acids : Threonine aldolases are enzymes that catalyze the reversible reaction between glycine (B1666218) and an aldehyde to form β-hydroxy-α-amino acids. nih.govresearchgate.net While these enzymes often show low diastereoselectivity, using a chiral starting material like an allo-threonine derivative in synthetic, non-enzymatic routes provides a powerful method for controlling the stereochemical outcome and accessing optically pure products.

Access to β-Amino Acids : Non-natural β-amino acids are critical components of many pharmaceuticals and are used to create foldamers—synthetic oligomers that mimic the structure of natural peptides. Synthetic routes have been developed to transform α-amino acids into their β-amino acid counterparts. hilarispublisher.com Starting with a stereochemically defined precursor like Z-Allo-thr(tbu)-oh DCHA allows for the synthesis of chiral β-amino acids with predictable stereochemistry.

Epimerization and Derivatization : Practical, large-scale routes have been developed to convert inexpensive L-threonine into D-allo-threonine through epimerization. researchgate.net The resulting D-allo-threonine can then be protected to yield building blocks like Fmoc-D-alloThr(tBu)-OH, which are suitable for SPPS and the synthesis of complex targets like the callipeltin peptides. researchgate.netnih.gov This process demonstrates the value of the allo-threonine scaffold as an intermediate in accessing other valuable chiral molecules.

The ability to use Z-Allo-thr(tbu)-oh DCHA and related compounds as chiral templates or synthons is a testament to their importance in advanced organic synthesis, enabling the creation of novel amino acid structures with tailored properties.

Stereochemical Control and Diastereoselective Transformations Involving Z Allo Thr Tbu Oh Dcha

Influence of Allo-Threonine Stereochemistry on Peptide Conformation and Biological Activity

The introduction of allo-threonine, a diastereomer of the proteinogenic amino acid threonine, into a peptide sequence exerts a significant influence on the molecule's three-dimensional structure and subsequent biological function. cymitquimica.com Threonine possesses two chiral centers, giving rise to four stereoisomers: L-threonine, D-threonine, L-allo-threonine, and D-allo-threonine. oup.com The distinct spatial arrangement of the hydroxyl and methyl groups on the β-carbon in allo-threonine, compared to threonine, fundamentally alters its conformational preferences and interactions within a peptide chain.

Research has demonstrated that substituting threonine with allo-threonine can destabilize certain peptide structures. For example, in studies of collagen-like molecules, peptides containing allo-threonine were found to be unstable and did not form stable triple helices, unlike their threonine-containing counterparts. nih.gov This instability was attributed to weaker intermolecular hydrogen bonds resulting from suboptimal bond geometry imposed by the allo-threonine residue. nih.gov

Conversely, in other protein contexts, the substitution can be more subtle. In a study on the ShK protein, replacing a threonine residue with allo-threonine (allo-Thr) resulted in a folded protein with a structure nearly identical to the wild type. osti.gov However, the stability of the protein was altered. Molecular dynamics calculations predicted, and experimental data confirmed, that replacing Threonine-31 with allo-Threonine-31 would destabilize the folded structure. osti.gov Despite this, the modified proteins retained their biological activity, in this case, Kv1.3 ion channel blocking, although at a slightly reduced level. osti.gov

Furthermore, the incorporation of modified allo-threonine analogues, such as trifluoromethylated versions, has been shown to increase the propensity for forming extended β-strand structures. beilstein-journals.org This highlights how the specific stereochemistry of the allo-threonine backbone can be exploited to engineer peptides with desired secondary structures. beilstein-journals.org

Table 1: Impact of Allo-Threonine Substitution on Protein/Peptide Properties

| Original Residue | Substitution | Model System | Observed Effect on Conformation | Observed Effect on Stability | Citation |

| Threonine | allo-Threonine | Collagen-like peptide | Prevents stable triple helix formation | Unstable molecule | nih.gov |

| Threonine-13 | allo-Threonine-13 | ShK Protein | Folded structure similar to wild type | Distinct folding properties, altered stability | osti.gov |

| Threonine-31 | allo-Threonine-31 | ShK Protein | Folded structure similar to wild type | Destabilized folded structure | osti.gov |

Diastereoselective Induction in Reactions Employing Z-Allo-thr(tbu)-oh Derivatives

The inherent chirality of Z-Allo-thr(tbu)-oh derivatives is a powerful tool for inducing diastereoselectivity in subsequent chemical reactions. The pre-existing stereocenters on the allo-threonine backbone can effectively control the stereochemical outcome of newly formed chiral centers, a phenomenon known as substrate-controlled asymmetric induction. mdpi.com

This principle is clearly demonstrated in the synthesis of natural products where chiral aldehydes derived from threonine or allo-threonine are used as starting materials. For instance, in a total synthesis of protected legionaminic acid, a nucleophilic addition of 2-lithiofuran (B141411) to a chiral aldehyde derived from D-threonine proceeded with a 5:1 diastereomeric ratio. mdpi.com This stereoselectivity is governed by the existing chiral center adjacent to the aldehyde, which directs the incoming nucleophile to a specific face of the molecule, often explained by models like the Cram-chelation control. mdpi.com

Similarly, diastereoselective alkylation reactions have been achieved using bicyclic derivatives of threonine. nih.gov These rigid scaffold systems enhance the facial bias during the approach of an electrophile, leading to high diastereoselectivity in the formation of α-alkylated products. nih.gov The order of organometallic additions to N-(phenylsulfonyl)-L-allothreonine derivatives has also been used to control the stereochemistry at a new chiral center, highlighting the versatility of allo-threonine as a chiral educt. researchgate.net The use of Z-Allo-thr(tbu)-oh DCHA as a building block provides a starting point with defined stereochemistry, which can be leveraged to guide the stereochemistry of downstream transformations.

Strategies for Controlling Chirality in Downstream Synthetic Steps

Maintaining or intentionally altering chirality during a synthetic sequence is paramount. When using a chiral building block like Z-Allo-thr(tbu)-oh DCHA, chemists employ several strategies to control stereochemistry in subsequent steps.

One powerful method is the use of chiral auxiliaries. For example, chiral Ni(II) complexes of glycine (B1666218) Schiff bases have been used to perform Michael addition reactions and α-epimerization methodologies. researchgate.netresearchgate.net A practical route to Fmoc-(R)-allo-Thr-OH was developed using such a complex to assist in the α-epimerization of (S)-Thr(tBu)-OH, demonstrating how an external chiral agent can influence the stereochemical outcome. researchgate.net

Another common strategy involves controlled epimerization followed by separation. An efficient synthesis of D-allothreonine from the inexpensive L-threonine has been reported. researchgate.net The process involves the epimerization of L-threonine using a catalytic amount of salicylaldehyde (B1680747), which generates a mixture of L-threonine and D-allothreonine. The diastereomers can then be separated, for instance, by fractional crystallization of their salts, to yield the desired allo-isomer with high diastereomeric excess. researchgate.net

Enzymatic resolution is also a key strategy. An amino acid racemase has been used to catalyze the isomerization of L- or D-threonine into a mixture containing their allo-diastereomers. researchgate.netuni-duesseldorf.de Due to differences in physical properties like solubility, the desired allo-threonine enantiomer can be selectively crystallized from the reaction mixture, driving the equilibrium toward the desired product in a process of dynamic kinetic resolution. researchgate.netuni-duesseldorf.de

Stereoisomerism and Enantiomeric Purity in Protected Amino Acid Building Blocks

The stereochemical integrity of amino acid building blocks is fundamental to the success of peptide synthesis. Threonine and allo-threonine each have two stereocenters (at the α and β carbons), resulting in a total of four stereoisomers. oup.com Z-Allo-thr(tbu)-oh DCHA is a derivative of a single one of these isomers, L-allo-threonine. cymitquimica.com The enantiomeric and diastereomeric purity of this starting material is therefore of critical importance, as any contamination with other stereoisomers will lead to the formation of undesired peptide isomers. nih.govacs.org

The risk of racemization, particularly at the α-carbon, is a known issue during peptide synthesis, especially during the amino acid activation and coupling steps. nih.gov However, studies using capillary electrophoresis have shown that the formation of stereoisomers can be low, often 0.4% or less per synthesis cycle. nih.gov

To ensure the stereochemical purity of building blocks like Z-Allo-thr(tbu)-oh DCHA, several analytical techniques are employed.

Chiral Chromatography: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) using chiral stationary phases are powerful methods for separating enantiomers and diastereomers. cat-online.comchromatographytoday.com For HPLC, derivatives containing a chromophore, such as the Fmoc or Z group, are necessary for UV detection. cat-online.com

GC-Mass Spectrometry (GC-MS): This method can be used to determine the enantiomeric purity of amino acids after hydrolysis of a peptide. A deuterium-labeling method can distinguish between D-amino acids originally present and those formed by racemization during hydrolysis. cat-online.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR in the presence of a chiral solvating agent (CSA) can be used to determine the enantiomeric purity of Fmoc-protected amino acids. nih.govacs.org The CSA interacts differently with each enantiomer, causing their corresponding signals in the NMR spectrum to appear at different chemical shifts, allowing for quantification.

Table 2: Analytical Methods for Determining Enantiomeric Purity of Protected Amino Acids

Mechanistic and Theoretical Investigations of Z Allo Thr Tbu Oh Dcha Reactivity

Studies on the Reaction Mechanisms of Protecting Group Installation and Cleavage

The utility of Z-Allo-thr(tbu)-oh DCHA in peptide synthesis relies on the selective installation and removal of its protecting groups. The mechanisms for these transformations are well-established in organic chemistry.

Protecting Group Installation:

N-terminal Z-Group: The benzyloxycarbonyl (Z) group is typically installed on the amino group of allo-threonine using benzyl (B1604629) chloroformate under basic conditions. The reaction proceeds via a nucleophilic acyl substitution mechanism, where the amino group attacks the carbonyl carbon of benzyl chloroformate.

Side-Chain tBu-Group: The tert-butyl (tBu) ether is formed by reacting the side-chain hydroxyl group with isobutene under strongly acidic conditions, often with sulfuric acid as a catalyst. This reaction follows a mechanism involving the formation of a stable tert-butyl carbocation, which is then attacked by the hydroxyl oxygen.

DCHA Salt Formation: Dicyclohexylamine (B1670486) (DCHA) is a bulky secondary amine that acts as a base. It forms a stable, crystalline salt with the carboxylic acid of the Z- and tBu-protected allo-threonine. This facilitates purification and improves the shelf-life of the amino acid derivative.

Protecting Group Cleavage: The cleavage of these protecting groups is designed to be orthogonal, meaning one can be removed without affecting the other, which is crucial for complex multi-step syntheses.

Z-Group Cleavage: The Z-group is most commonly removed by catalytic hydrogenolysis. squarespace.com This process involves reacting the protected compound with hydrogen gas in the presence of a palladium catalyst (e.g., Pd/C). The reaction proceeds on the surface of the catalyst, where the benzyl C-O bond is reductively cleaved to yield toluene (B28343) and the free amine. This method is mild and efficient, though it is incompatible with other reducible groups in the molecule. researchgate.net Alternative methods include transfer hydrogenolysis using donors like ammonium (B1175870) formate (B1220265). researchgate.netresearchgate.net

tBu-Group Cleavage: The tert-butyl ether is highly stable to basic and nucleophilic conditions but is readily cleaved by strong acids. libretexts.org The mechanism is typically E1 or S(_N)1, initiated by protonation of the ether oxygen. vaia.com This is followed by the loss of the stable tert-butyl carbocation, which is then quenched to form isobutylene (B52900) or tert-butanol. researchgate.net Trifluoroacetic acid (TFA) is commonly used for this deprotection step. libretexts.org The rate and outcome can be influenced by the choice of acid and the presence of scavenger reagents to trap the reactive tert-butyl cations. acs.org

Table 1: Summary of Protecting Group Reactions for Z-Allo-thr(tbu)-oh

| Transformation | Reagents & Conditions | Mechanism | Key Features |

|---|---|---|---|

| Z-Group Installation | Benzyl chloroformate, Base (e.g., NaHCO₃) | Nucleophilic Acyl Substitution | Forms a stable urethane (B1682113) linkage. |

| tBu-Group Installation | Isobutene, H₂SO₄ (cat.) | Electrophilic Addition | Requires strong acid to generate tert-butyl cation. |

| Z-Group Cleavage | H₂, Pd/C | Catalytic Hydrogenolysis | Mild conditions; sensitive to sulfur-containing residues. squarespace.com |

| tBu-Group Cleavage | Trifluoroacetic Acid (TFA) | E1/S(_N)1 Elimination/Substitution | Stable to base and hydrogenolysis; requires strong acid. libretexts.orgvaia.com |

Kinetic and Thermodynamic Analysis of Reactions Involving Z-Allo-thr(tbu)-oh DCHA

While specific kinetic and thermodynamic data for Z-Allo-thr(tbu)-oh DCHA are not extensively published, the reactivity can be understood from studies of its constituent functional groups.

Kinetic Analysis: The rates of deprotection reactions are critical for their practical application.

Z-Group Hydrogenolysis: The kinetics of Z-group removal by catalytic transfer hydrogenation are influenced by the hydrogen donor, catalyst, and solvent. The reaction is generally rapid, but the rate can be affected by steric hindrance around the Z-group and the presence of catalyst poisons. researchgate.net

tBu-Group Cleavage: The acid-catalyzed cleavage of tert-butyl ethers is typically a first-order reaction. The rate is highly dependent on the acid concentration and temperature. For instance, cleavage with trifluoroacetic acid can be completed in under an hour at room temperature. libretexts.orgacs.org Studies have shown that shorter cleavage times and lower temperatures can minimize side reactions, such as the S-t-butylation of cysteine residues if present in a peptide sequence. acs.org A kinetic study on a related system showed that de-tert-butylation can be achieved within 40 minutes using a catalytic amount of tris(4-bromophenyl)aminium radical cation ("magic blue") and a silane (B1218182) reagent under very mild conditions. acs.org

Thermodynamic Analysis: Thermodynamic considerations relate to the stability of the protected compound and the driving forces for the cleavage reactions.

Protecting Group Stability: The Z and tBu groups are chosen for their thermodynamic stability under a wide range of conditions, making them robust during multi-step synthesis. researchgate.net Cleavage reactions are designed to be thermodynamically favorable. For example, the hydrogenolysis of the Z-group is highly exothermic due to the formation of a stable aromatic ring (toluene) and the release of carbon dioxide.

Computational Chemistry Approaches to Conformational Analysis of Z-Allo-thr(tbu)-oh and its Derivatives

Computational chemistry provides valuable insights into the three-dimensional structure and conformational preferences of complex molecules like Z-Allo-thr(tbu)-oh. Such studies are essential for understanding how the specific stereochemistry and bulky protecting groups influence molecular shape and interactions.

While specific computational studies on Z-Allo-thr(tbu)-oh are scarce, data from related molecules, such as Fmoc-allo-Thr(tBu)-OH, illustrate the approach. Quantum chemical calculations, often using density functional theory (DFT), and molecular dynamics (MD) simulations are employed to explore the conformational space. unimi.itnih.gov

These studies reveal that the allo configuration, in combination with bulky protecting groups, significantly restricts the torsional angles (phi, psi, and chi angles) of the amino acid backbone and side chain. This pre-organization can influence the peptide's folding behavior and its interaction with biological targets. biorxiv.org For example, studies on phosphothreonine show it strongly prefers an ordered, cyclic conformation stabilized by multiple noncovalent interactions, a behavior influenced by its stereochemistry. biorxiv.org

Table 2: Computed Properties for the Related Compound Fmoc-allo-Thr(tBu)-OH

| Property | Value | Method |

|---|---|---|

| Molecular Weight | 397.5 g/mol | PubChem 2.2 |

| XLogP3-AA | 4.4 | XLogP3 3.0 |

| Hydrogen Bond Donor Count | 2 | Cactvs 3.4.8.18 |

| Hydrogen Bond Acceptor Count | 5 | Cactvs 3.4.8.18 |

| Rotatable Bond Count | 7 | Cactvs 3.4.8.18 |

| Polar Surface Area | 84.9 Ų | Cactvs 3.4.8.18 |

These properties for the closely related Fmoc-protected allo-threonine derivative illustrate the type of data generated through computational methods.

Investigation of Stereoelectronic Effects and Their Influence on Reactivity

Stereoelectronic effects are orbital interactions that depend on the spatial arrangement of atoms and influence molecular conformation, stability, and reactivity. In Z-Allo-thr(tbu)-oh, several such effects are at play.

The Allo Configuration: Threonine has two chiral centers (Cα and Cβ). The allo diastereomer has a different relative stereochemistry compared to the naturally occurring threonine. This configuration dictates the preferred dihedral angles of the side chain (χ1) relative to the backbone. This conformational preference can impact the rate and stereochemical outcome of reactions at adjacent centers and influences the secondary structure of peptides incorporating this residue. nih.gov

Gauche Effect: The conformation around the Cα-Cβ bond is influenced by the gauche effect, where conformers with electronegative substituents (like the O-tBu group) in a gauche orientation are often favored. This effect can pre-organize the peptide backbone, which can have significant consequences for the stability of resulting structures like collagen triple helices.

Influence of Protecting Groups: The Z-group, being a urethane, has a planar geometry due to resonance, which can influence the conformation around the N-Cα bond. The bulky tert-butyl group on the side-chain ether provides significant steric hindrance, shielding the hydroxyl group and influencing the local conformation. The oxygen atom of the ether is a strong electron donor (lone pair) and can participate in stabilizing hyperconjugative interactions with adjacent antibonding orbitals (σ*), further dictating conformational preferences and reactivity.

These stereoelectronic factors are not merely academic; they have practical implications in synthesis. For example, the pre-organized conformation of a protected amino acid can affect its coupling efficiency in solid-phase peptide synthesis and determine the final three-dimensional structure of the synthetic peptide.

Advanced Analytical Methodologies for Research on Z Allo Thr Tbu Oh Dcha and Its Derivatives

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Separation

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of Z-Allo-thr(tbu)-oh DCHA and its derivatives. It is routinely used to confirm that the compound meets high purity standards, often reported as ≥98% or higher. chemimpex.comchemicalbook.comafgsci.com The method separates the main compound from any impurities, starting materials, or by-products from the synthesis.

In practice, reversed-phase HPLC (RP-HPLC) is a common mode for the analysis of protected amino acids. This involves a non-polar stationary phase (like C18) and a polar mobile phase, typically a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol, often with additives like trifluoroacetic acid (TFA) to improve peak shape. The detection is usually performed using an ultraviolet (UV) detector, as the benzyloxycarbonyl (Z) group in the molecule has a strong UV absorbance. researchgate.net For more complex mixtures or for preparative purposes, gradient elution, where the mobile phase composition is changed over time, is frequently employed to achieve optimal separation.

Table 1: Typical HPLC Parameters for Purity Analysis of Protected Amino Acids

| Parameter | Typical Condition | Purpose |

|---|---|---|

| Column | Reversed-phase (e.g., C18, 5 µm, 4.6 x 250 mm) | Separation based on hydrophobicity. |

| Mobile Phase | Acetonitrile/Water or Methanol/Water gradient with 0.1% TFA | Elution of compounds from the column. TFA acts as an ion-pairing agent to improve peak sharpness. |

| Flow Rate | 1.0 mL/min | Standard analytical flow rate for efficient separation. |

| Detection | UV at 214 nm or 254 nm | Detection of the analyte based on the absorbance of the Z-group. researchgate.net |

| Temperature | Ambient or controlled (e.g., 25-40 °C) | Temperature can affect retention times and selectivity. nih.gov |

Mass Spectrometry (MS) Techniques for Molecular Identity and Mass Confirmation (e.g., LC-MS, MALDI-TOF)

Mass spectrometry is an indispensable tool for confirming the molecular identity of Z-Allo-thr(tbu)-oh DCHA by providing an accurate measurement of its molecular weight. The expected molecular weight for the dicyclohexylamine (B1670486) (DCHA) salt (C₂₈H₄₆N₂O₅) is 490.68 g/mol . chemscene.comiris-biotech.de

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the detection capabilities of mass spectrometry. nebiolab.com This is particularly useful for analyzing complex reaction mixtures or for quantifying amino acids in various matrices. nih.govmdpi.com For Z-Allo-thr(tbu)-oh DCHA, LC-MS can confirm the mass of the parent molecule as well as identify any related impurities. Electrospray ionization (ESI) is a common ionization technique for this type of analysis, as it is a soft method that typically keeps the molecule intact, showing a prominent peak for the protonated molecule [M+H]⁺. mdpi.com

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is another powerful technique, especially for non-volatile and thermally labile molecules like peptides and protected amino acids. researchgate.netacs.org The analyte is co-crystallized with a matrix material that absorbs laser energy, leading to soft ionization and minimizing fragmentation. nih.gov MALDI-TOF/TOF tandem MS can be used for further structural analysis by inducing fragmentation of a selected parent ion to yield specific product ions, which can help in sequencing peptides or identifying specific structural motifs. acs.orgshimadzu.com

Table 2: Mass Spectrometry Data for Z-Allo-thr(tbu)-oh DCHA

| Technique | Ionization Mode | Expected m/z | Information Obtained |

|---|---|---|---|

| LC-MS | ESI (+) | 566.4280 ([M+H]⁺ for a related peptide) mdpi.com | Confirms molecular weight of the intact molecule and identifies components separated by LC. |

| MALDI-TOF | N/A | Varies (depends on matrix and adducts) | Provides molecular weight of non-volatile compounds and can be used for high-throughput analysis. |

| HRMS (e.g., ESI-TOF) | ESI (+) | 491.3485 ([M+H]⁺ for C₂₈H₄₆N₂O₅) | Provides high-resolution mass data, allowing for the determination of the elemental composition. mdpi.com |

Spectroscopic Characterization Methods for Structural Elucidation (e.g., NMR, IR methodologies)

Spectroscopic methods provide detailed information about the chemical structure and functional groups present in the Z-Allo-thr(tbu)-oh DCHA molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy is one of the most powerful tools for complete structural elucidation in solution.

¹H NMR provides information on the number and environment of protons in the molecule, including characteristic signals for the Z-group, the t-butyl group, the amino acid backbone, and the dicyclohexylamine counter-ion.

¹³C NMR complements the proton data by showing the signals for all carbon atoms, confirming the presence of carbonyl groups, aromatic carbons, and aliphatic carbons. mdpi.com

Infrared (IR) Spectroscopy is used to identify the functional groups present in the molecule. The IR spectrum of Z-Allo-thr(tbu)-oh DCHA would show characteristic absorption bands for N-H (amine/amide), C=O (carbonyl groups of the carbamate (B1207046) and carboxylic acid), and C-O bonds. mdpi.com Fourier Transform Infrared (FTIR) spectroscopy can also be used to study intermolecular interactions, such as hydrogen bonding, in the solid state. nih.govresearchgate.net

Table 3: Key Spectroscopic Data for Structural Confirmation

| Method | Key Observables | Information Provided |

|---|---|---|

| ¹H NMR | Chemical shifts, coupling constants (J-values), and integrations of proton signals. | Confirms the presence of specific structural fragments (e.g., benzyl (B1604629), t-butyl, dicyclohexyl groups). rsc.org |

| ¹³C NMR | Chemical shifts of carbon signals. | Identifies all unique carbon environments, including carbonyls (~175 ppm) and aromatic carbons (~128-136 ppm). mdpi.comrsc.org |

| 2D NMR | Correlation peaks (e.g., COSY, HSQC, HMBC). | Establishes the connectivity of the molecular framework and confirms isomeric structure. core.ac.uk |

| IR | Absorption bands (cm⁻¹). | Identifies functional groups like amides (~1633 cm⁻¹), carbonyls, and N-H bonds. mdpi.com |

Advanced Chromatographic Techniques for Enantiomeric and Diastereomeric Purity Determination

Since threonine has two chiral centers, it can exist as four stereoisomers: L-threonine, D-threonine, L-allo-threonine, and D-allo-threonine. Therefore, analyzing the stereochemical purity of Z-Allo-thr(tbu)-oh DCHA is critical. This requires advanced chromatographic techniques capable of separating stereoisomers.

Chiral HPLC is the most common method for this purpose. This can be achieved in two ways:

Direct Separation: Using a chiral stationary phase (CSP) that can form transient diastereomeric complexes with the enantiomers, leading to different retention times. Various CSPs based on macrocyclic antibiotics (like norvancomycin), cyclodextrins, or Pirkle-type phases are available for separating amino acid derivatives. nih.govsigmaaldrich.comscas.co.jp

Indirect Separation: Derivatizing the amino acid with a chiral derivatizing agent (CDA) to form diastereomers that can then be separated on a standard achiral HPLC column (e.g., C18). A widely used CDA is Marfey's reagent (FDAA), but others like GITC and S-NIFE are also employed. nih.gov

A sensitive method for determining all four threonine isomers involves pre-column derivatization with a fluorescent tag (like 4-fluoro-7-nitro-2,1,3-benzoxadiazole, NBD-F) followed by a two-step HPLC system that combines a reversed-phase column with a chiral column for complete separation. researchgate.net

Table 4: Techniques for Stereoisomeric Purity Analysis

| Technique | Principle | Application to Z-Allo-thr(tbu)-oh DCHA |

|---|---|---|

| Chiral HPLC (Direct) | Differential interaction with a Chiral Stationary Phase (CSP). sigmaaldrich.com | Separation of Z-D-allo-threonine derivative from its L-allo, L-threo, and D-threo isomers. |

| Chiral HPLC (Indirect) | Derivatization with a Chiral Derivatizing Agent (e.g., Marfey's reagent) to form diastereomers, followed by separation on an achiral column. nih.gov | After removal of protecting groups, the allo-threonine can be derivatized and its enantiomeric purity confirmed. |

| Two-Step HPLC | Combination of reversed-phase and chiral columns, often with pre-column derivatization. researchgate.net | High-sensitivity analysis to quantify all four possible threonine stereoisomers in a sample. |

X-Ray Crystallography as a Method for Solid-State Structural Analysis

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state at atomic resolution. For a compound like Z-Allo-thr(tbu)-oh DCHA, which is a crystalline solid, single-crystal X-ray diffraction can provide precise information on bond lengths, bond angles, and the absolute configuration of the chiral centers.

Table of Compound Names

| Abbreviation/Name | Full Chemical Name |

| Z-Allo-thr(tbu)-oh DCHA | N-alpha-Benzyloxycarbonyl-O-tert-butyl-allo-threonine dicyclohexylamine salt |

| Z-D-allo-Thr(tBu)-OH·DCHA | N-alpha-Benzyloxycarbonyl-O-tert-butyl-D-allo-threonine dicyclohexylamine salt chemimpex.com |

| Z-Thr(tBu)-OH·DCHA | N-alpha-Benzyloxycarbonyl-O-tert-butyl-L-threonine dicyclohexylamine salt chemscene.comiris-biotech.de |

| allo-Thr | allo-Threonine |

| DCHA | Dicyclohexylamine |

| TFA | Trifluoroacetic acid |

| FDAA | Nα-(2,4-dinitro-5-fluorophenyl)-L-alaninamide (Marfey's reagent) nih.gov |

| NBD-F | 4-Fluoro-7-nitro-2,1,3-benzoxadiazole researchgate.net |

Emerging Research Areas and Future Perspectives for Z Allo Thr Tbu Oh Dcha in Chemical Science

Development of Novel Reaction Conditions and Reagents for its Utilization

Key Research Thrusts:

Advanced Coupling Reagents: While standard coupling reagents are effective, the development of novel activators that can function under milder conditions and with greater chemoselectivity is an ongoing pursuit. This is particularly relevant for complex peptides where the risk of racemization or rearrangement of sensitive residues is high.

Microwave-Assisted Synthesis: The use of microwave irradiation to accelerate coupling and deprotection steps in solid-phase peptide synthesis (SPPS) has gained traction. Future research will likely focus on optimizing microwave protocols specifically for peptides containing sterically hindered or unusual amino acids like the allo-threonine derivative.

Flow Chemistry: Continuous flow synthesis offers several advantages over traditional batch processes, including improved heat and mass transfer, enhanced safety, and the potential for automation. The integration of Z-Allo-thr(tbu)-oh DCHA into flow-based peptide synthesis platforms represents a promising avenue for scalable and efficient production.

Table 1: Comparison of Conventional and Emerging Peptide Synthesis Methodologies

| Methodology | Advantages | Disadvantages | Relevance for Z-Allo-thr(tbu)-oh DCHA |

| Conventional SPPS | Well-established, versatile | Slower reaction times, potential for aggregation | Standard method for incorporation |

| Microwave-Assisted SPPS | Faster reactions, improved yields | Requires specialized equipment | Can overcome steric hindrance |

| Flow Chemistry | Scalable, automated, improved safety | Higher initial setup cost | Potential for large-scale production |

Integration within Sustainable and Green Chemistry Methodologies

The principles of green chemistry are increasingly influencing the design of synthetic routes. For a compound like Z-Allo-thr(tbu)-oh DCHA, this translates to a focus on minimizing waste, using less hazardous solvents, and improving atom economy.

Areas of Focus:

Greener Solvents: Research into replacing traditional, often hazardous, solvents like dichloromethane (B109758) (DCM) and dimethylformamide (DMF) with more environmentally benign alternatives is a key goal. iris-biotech.de Water-based synthesis or the use of ionic liquids and deep eutectic solvents are being explored.

Catalytic and Biocatalytic Methods: The development of catalytic and enzymatic approaches for peptide bond formation can significantly reduce the reliance on stoichiometric activating agents, thereby minimizing waste. uni-duesseldorf.de For instance, enzyme-supported crystallization of chiral amino acids presents an environmentally friendly production method. uni-duesseldorf.de

Atom Economy: Synthetic strategies that maximize the incorporation of all starting materials into the final product are highly desirable. This includes the development of more efficient protecting group strategies and recycling of reagents where feasible.

Potential Contributions to Chemical Biology Tools and Probes

The unique stereochemistry of the allo-threonine moiety makes Z-Allo-thr(tbu)-oh DCHA an attractive building block for the creation of sophisticated chemical biology tools. These tools can be used to probe and understand complex biological processes.

Potential Applications:

Peptide-Based Probes: Incorporation of this non-canonical amino acid into peptide sequences can confer unique conformational properties and resistance to proteolytic degradation. This makes them ideal scaffolds for developing probes to study protein-protein interactions, enzyme activity, and cellular signaling pathways. chemimpex.com

Labeled Peptides: The synthesis of peptides containing isotopic labels or fluorescent tags is crucial for a variety of biochemical and imaging studies. Z-Allo-thr(tbu)-oh DCHA can be incorporated into such labeled peptides to investigate their metabolic fate and distribution in biological systems.

Peptidomimetics: This compound can serve as a starting point for the synthesis of peptidomimetics, which are molecules that mimic the structure and function of natural peptides but with improved pharmacological properties such as enhanced stability and bioavailability.

Advances in Automated Synthesis Platforms Utilizing Z-Allo-thr(tbu)-oh DCHA

The demand for synthetic peptides in research and drug discovery has driven the development of fully automated peptide synthesizers. chemistrycongresses.ch The compatibility of Z-Allo-thr(tbu)-oh DCHA with these platforms is crucial for its widespread adoption.

Key Developments:

High-Throughput Synthesis: Automated synthesizers enable the parallel synthesis of large libraries of peptides, which is invaluable for screening and optimization studies. The reliable incorporation of modified amino acids like Z-Allo-thr(tbu)-oh DCHA is a key requirement for these platforms.

Real-Time Monitoring: Advanced synthesis platforms are increasingly incorporating real-time monitoring techniques to track the progress of coupling and deprotection reactions. This allows for on-the-fly optimization and troubleshooting, leading to higher quality products.

Integration with Artificial Intelligence: The use of machine learning and artificial intelligence to predict optimal synthesis conditions and troubleshoot failed sequences is an emerging area. This could be particularly beneficial for challenging sequences containing non-standard amino acids.

Future Directions in Peptide and Peptidomimetic Research for Advanced Materials and Biological Applications

The unique structural features imparted by the allo-threonine residue open up new possibilities for the design of peptides and peptidomimetics with novel properties and applications.

Future Research Avenues:

Self-Assembling Peptides: The specific stereochemistry and protecting groups of Z-Allo-thr(tbu)-oh DCHA can influence the self-assembly behavior of peptides, leading to the formation of well-defined nanostructures such as fibrils, tubes, and hydrogels. These materials have potential applications in tissue engineering, drug delivery, and nanotechnology.

Bioactive Peptides: The incorporation of this non-natural amino acid can lead to peptides with enhanced biological activity, improved stability against enzymatic degradation, and altered receptor binding profiles. This is a promising strategy for the development of new therapeutic peptides. chemimpex.com

Peptidomimetic Scaffolds: Z-Allo-thr(tbu)-oh DCHA can be used to create novel peptidomimetic scaffolds that can be further functionalized to target a wide range of biological targets. This approach offers a powerful tool for drug discovery and chemical biology.

Q & A

Q. What are the key considerations for designing a synthesis protocol for Z-Allo-thr(tbu)-oh DCHA?

Methodological Answer:

- Begin by identifying the compound’s reactive groups (e.g., tert-butyl ether, Z-protected amine) to avoid side reactions during synthesis. Use protective group compatibility charts to select orthogonal strategies .

- Optimize reaction conditions (temperature, solvent polarity) using computational tools like density-functional theory (DFT) to predict intermediate stability and transition states .

- Validate purity via HPLC with gradient elution and mass spectrometry, ensuring retention time and fragmentation patterns align with theoretical models .

Q. How can researchers resolve discrepancies in spectroscopic data (e.g., NMR, IR) for Z-Allo-thr(tbu)-oh DCHA?

Methodological Answer:

- Cross-reference experimental spectra with simulated DFT-based spectra (e.g., using B3LYP/6-31G* basis sets) to identify anomalies in chemical shifts or peak splitting .

- Perform solvent-dependent NMR studies to rule out aggregation effects. Use deuterated solvents like DMSO-d₆ or CDCl₃ to stabilize hydrogen-bonding interactions .

- Apply the ALCOA framework (Attributable, Legible, Contemporaneous, Original, Accurate) to document data integrity and trace discrepancies to instrument calibration or sample handling errors .

Advanced Research Questions

Q. What computational strategies are effective for modeling Z-Allo-thr(tbu)-oh DCHA’s conformational dynamics?

Methodological Answer:

- Combine hybrid functionals (e.g., B3LYP) with dispersion corrections (e.g., D3BJ) to account for van der Waals interactions in DFT calculations .

- Run molecular dynamics (MD) simulations in explicit solvents (e.g., water, ethanol) using force fields like AMBER or CHARMM to study torsional flexibility of the allo-threonine backbone .

- Validate simulations against experimental circular dichroism (CD) data to correlate computed conformers with observed optical activity .

Q. How can researchers address contradictions in bioactivity data for Z-Allo-thr(tbu)-oh DCHA across studies?

Methodological Answer:

- Conduct subgroup analyses (e.g., by cell line, assay type) to isolate variables affecting bioactivity. Use meta-analysis tools to quantify heterogeneity between datasets .

- Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to redesign experiments, ensuring controls account for batch-to-batch compound variability .

- Perform structure-activity relationship (SAR) studies with analogs to determine if minor impurities (e.g., diastereomers) influence reported bioactivity .

Data Analysis and Validation

Q. What statistical frameworks are suitable for analyzing dose-response data involving Z-Allo-thr(tbu)-oh DCHA?

Methodological Answer:

- Use nonlinear regression models (e.g., Hill equation) to fit dose-response curves. Validate goodness-of-fit with metrics like R² and Akaike Information Criterion (AIC) .

- Apply bootstrap resampling to estimate confidence intervals for EC₅₀ values, addressing small sample size limitations .

- Cross-check results with Bayesian hierarchical models to account for inter-experiment variability .

Q. How should researchers document synthetic pathways and characterization data for reproducibility?

Methodological Answer:

Q. Table 1: Standardized Data Reporting Template

| Parameter | Condition 1 | Condition 2 | Condition 3 |

|---|---|---|---|

| Temperature (°C) | 25 | 40 | 60 |

| Solvent | DMF | THF | DCM |

| Yield (%) | 72 | 65 | 58 |

| HPLC Purity (%) | 98.5 | 97.2 | 95.8 |

Experimental Design

Q. What methods optimize the enantiomeric purity of Z-Allo-thr(tbu)-oh DCHA during synthesis?

Methodological Answer:

- Employ chiral chromatography (e.g., Chiralpak IA column) with hexane/isopropanol gradients to separate enantiomers. Validate resolution with >2.0 separation factor .

- Use kinetic resolution catalysts (e.g., Noyori-type) to favor formation of the desired allo-threonine stereoisomer .

- Monitor reaction progress in real-time using inline FTIR to detect early racemization .

Literature and Data Gaps

Q. How can researchers identify understudied aspects of Z-Allo-thr(tbu)-oh DCHA using existing literature?

Methodological Answer:

- Perform systematic reviews using databases like ACS Publications or Reaxys, filtering for studies lacking mechanistic insights (e.g., "kinetic studies," "degradation pathways") .

- Apply iterative search strategies (e.g., via Ollama Deep Researcher) to generate follow-up queries addressing knowledge gaps, such as "solubility in nonpolar solvents" or "thermal stability profiles" .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.